molecular formula C43H49KN4O9S2 B611069 Sulfo-Cyanine7 maleimide CAS No. 2183440-60-8

Sulfo-Cyanine7 maleimide

Cat. No.: B611069
CAS No.: 2183440-60-8
M. Wt: 869.1
InChI Key: DCHMQIBWFDNWAF-UHFFFAOYSA-M
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Description

Sulfo-Cyanine7 maleimide is a near-infrared fluorophore that is highly hydrophilic and contains a maleimide group for the labeling of thiol groups in proteins and peptides. This compound is particularly useful in bioimaging and biodistribution studies due to its spectral properties, which allow for efficient leveraging of the tissue near-infrared transparency window.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sulfo-Cyanine7 maleimide typically involves the conjugation of a maleimide group to the Sulfo-Cyanine7 fluorophore. The maleimide group is introduced to react specifically with thiol groups in proteins and peptides. The reaction is carried out in a degassed buffer at a pH of 7-7.5, using an organic co-solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the dye .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yieldThe final product is purified using techniques such as high-performance liquid chromatography (HPLC) or gel filtration .

Chemical Reactions Analysis

Types of Reactions: Sulfo-Cyanine7 maleimide primarily undergoes conjugation reactions with thiol groups in proteins and peptides. This reaction is a Michael addition, where the maleimide group acts as an electrophile and reacts with the nucleophilic thiol group to form a stable thioether bond .

Common Reagents and Conditions:

    Reagents: Thiol-containing biomolecules (e.g., cysteine residues in proteins), tris-carboxyethylphosphine (TCEP) for reducing disulfide bonds, DMSO or DMF as solvents

    Conditions: pH 7-7.5, room temperature or 4°C, inert atmosphere to prevent oxidation

Major Products: The major product of the reaction is a thiol-conjugated this compound, which is a stable thioether-linked complex .

Scientific Research Applications

Sulfo-Cyanine7 maleimide has a wide range of applications in scientific research, including:

    Chemistry: Used as a fluorescent probe for labeling and tracking molecules in various chemical reactions.

    Biology: Employed in bioimaging to visualize biological processes in vivo and in vitro.

    Medicine: Utilized in diagnostic imaging and therapeutic applications, such as photodynamic therapy and drug delivery.

    Industry: Applied in the development of biosensors and other diagnostic tools.

Mechanism of Action

The mechanism of action of Sulfo-Cyanine7 maleimide involves the specific reaction of the maleimide group with thiol groups in biomolecules. This reaction forms a stable thioether bond, allowing the fluorophore to be covalently attached to the target molecule. The near-infrared fluorescence of Sulfo-Cyanine7 enables efficient imaging and tracking of the labeled biomolecules .

Comparison with Similar Compounds

  • Sulfo-Cyanine5 maleimide
  • Sulfo-Cyanine3 maleimide
  • Cy7 maleimide

Comparison: Sulfo-Cyanine7 maleimide is unique due to its near-infrared fluorescence, which allows for deeper tissue penetration and reduced background fluorescence compared to other fluorophores like Sulfo-Cyanine5 and Sulfo-Cyanine3 . Additionally, its high hydrophilicity and stability make it particularly suitable for in vivo imaging applications .

Properties

CAS No.

2183440-60-8

Molecular Formula

C43H49KN4O9S2

Molecular Weight

869.1

IUPAC Name

1-[2-(6-{2-[(E)-2-[(E)-3-{(E)-2-[1-Methyl-3,3-dimethyl-5-(oxysulfonyl)-2-indolinylidene]ethylidene}-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-5-(oxysulfonyl)-3H-indol-1-yl}hexanoylamino)ethyl]-1H-pyrrole-2,5-dione, potassium salt

InChI

InChI=1S/C43H50N4O9S2.K/c1-42(2)33-27-31(57(51,52)53)15-17-35(33)45(5)37(42)19-13-29-10-9-11-30(26-29)14-20-38-43(3,4)34-28-32(58(54,55)56)16-18-36(34)46(38)24-8-6-7-12-39(48)44-23-25-47-40(49)21-22-41(47)50;/h13-22,26-28H,6-12,23-25H2,1-5H3,(H2-,44,48,51,52,53,54,55,56);/q;+1/p-1

InChI Key

DCHMQIBWFDNWAF-UHFFFAOYSA-M

SMILES

CN1C2=CC=C(S(=O)(O[K])=O)C=C2C(C)(C)/C1=C\C=C(CCC3)\C=C3/C=C/C4=[N+](CCCCCC(NCCN5C(C=CC5=O)=O)=O)C6=CC=C(S(=O)([O-])=O)C=C6C4(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sulfo-Cyanine7 maleimide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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